molecular formula C10H9BrN2O B1289090 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole CAS No. 474706-38-2

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B1289090
M. Wt: 253.09 g/mol
InChI Key: ZIFDJJKFCUVOJH-UHFFFAOYSA-N
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Description

The compound 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group on the pyrazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with 1,3-diketones or their equivalents. In the case of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole, the synthetic route could involve the use of brominated precursors, as seen in the synthesis of related compounds where brominated trihalomethylenones are used as precursors to various substituted pyrazoles . Additionally, the methoxy group could be introduced through a methylation reaction, as demonstrated in the synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, where the methylation of a hydroxyl group was achieved using sodium hydride and methyl iodide .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and chemical shift values can be determined experimentally and compared with theoretical calculations using density functional theory (DFT) methods . The presence of substituents such as the bromine atom and the methoxyphenyl group can influence the electronic distribution within the molecule, which can be analyzed through frontier molecular orbitals and molecular electrostatic potential distributions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions, including cyclocondensation, substitution, and nucleophilic addition. The bromine atom in the 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole molecule is a reactive site that can undergo further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The methoxy group can also influence the reactivity of the molecule, as it can act as an electron-donating group, stabilizing the transition states of certain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole, such as melting point, solubility, and stability, can be influenced by its molecular structure. The presence of the bromine atom and the methoxy group can affect the molecule's polarity, hydrogen bonding capability, and overall molecular geometry. These properties are crucial for the compound's behavior in biological systems and its potential applications in drug design . Theoretical calculations, such as those involving the evaluation of nonlinear optical properties, can provide insights into the electronic properties of the molecule, which are important for materials science applications .

Scientific Research Applications

“4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole” may be used in the synthesis of antidepressant molecules .

Application Summary

Depression is a major global health concern, affecting approximately 3.8% of the world’s population . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential . One significant area of study in this discipline is the development of novel dual- or multi-target antidepressants .

Methods of Application

The synthesis of antidepressant molecules can be achieved through metal-catalyzed procedures . Different transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

properties

IUPAC Name

4-bromo-5-(4-methoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFDJJKFCUVOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621825
Record name 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole

CAS RN

474706-38-2
Record name 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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